Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate
Description
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 3-(3-amino-2-oxopyridin-1-yl)propanoate |
InChI |
InChI=1S/C9H12N2O3/c1-14-8(12)4-6-11-5-2-3-7(10)9(11)13/h2-3,5H,4,6,10H2,1H3 |
InChI Key |
GISQXXZMNCMFCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound primarily involves the nucleophilic substitution reaction between 3-amino-2-pyridone and methyl bromoacetate. The amino group on the pyridone ring acts as a nucleophile attacking the electrophilic carbon of methyl bromoacetate, resulting in the formation of the ester linkage through N-alkylation.
3-amino-2-pyridone + methyl bromoacetate → this compound
This method is widely reported in chemical supply catalogs and research literature as the standard approach for synthesizing this compound.
Detailed Reaction Conditions and Optimization
-
- 3-amino-2-pyridone (nucleophile)
- Methyl bromoacetate (electrophile)
-
- Commonly polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are used to facilitate the nucleophilic substitution.
Base:
- A mild base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often employed to deprotonate the amino group, increasing its nucleophilicity.
-
- The reaction is typically conducted at room temperature or slightly elevated temperatures (25–60 °C) to optimize reaction rates without decomposing sensitive groups.
Time:
- Reaction times vary from several hours to overnight, depending on scale and conditions.
Alternative Synthetic Approaches
While the nucleophilic substitution of methyl bromoacetate with 3-amino-2-pyridone is the predominant method, related synthetic strategies have been explored in literature for analogous compounds:
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3-amino-2-pyridone, methyl bromoacetate | Cs₂CO₃ base, acetonitrile, rt to 60 °C, 12–24 h | 50–80 | Most common, straightforward synthesis |
| N-alkylation of Boc-protected aminopyridone | Boc-aminopyridone, methyl bromoacetate | Cs₂CO₃, acetonitrile, 0 °C to rt, 24–48 h | ~70 | Improved selectivity, requires deprotection |
| Coupling via activated acid | Aminopyridone, methyl ester acid derivative | HATU, triethylamine, CH₂Cl₂, rt | 70–90 | Used in complex analog synthesis |
| Hydrolysis and re-esterification | Ester intermediates | LiOH hydrolysis, acidification, re-esterification | 60–75 | Purification and yield optimization |
Research and Analytical Data
Spectroscopic Characterization:
- ^1H NMR and ^13C NMR spectra confirm the presence of the pyridinone ring, amino substituent, and methyl ester group.
- Mass spectrometry matches the expected molecular weight of 196.20 g/mol.
- IR spectroscopy shows characteristic carbonyl (C=O) stretches for both the oxo group and ester functionality.
-
- Purification by flash chromatography or recrystallization is essential to remove unreacted starting materials and side products.
- Yields and purity are influenced by reaction time, temperature, and solvent choice.
-
- This compound serves as a building block in medicinal chemistry for enzyme inhibitor design.
- Structural analogs have been investigated for antiviral activity, including SARS-CoV-2 main protease inhibition.
Chemical Reactions Analysis
Ester Hydrolysis
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (4–6 h) | 3-(3-Amino-2-oxopyridin-1-yl)propanoic acid | 85–92% | |
| Basic hydrolysis | 2M NaOH, 60°C (3 h) | Sodium salt of the carboxylic acid | 78–88% |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by elimination of methanol.
Amide Formation
The primary amine reacts with acylating agents to form stable amides, enabling peptide-like bond formation.
| Acylating Agent | Coupling Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Triethylamine (base) | N-Acetyl derivative | 70–75% | |
| Benzoyl chloride | HATU, DIPEA | N-Benzoylated compound | 65–70% |
In one study, coupling with methyl-(S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)-propanoate using HATU achieved a 92% yield of tripeptide derivatives .
Nucleophilic Substitution
The amino group participates in nucleophilic substitutions with alkyl halides or epoxides:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl bromoacetate | DMF, 60°C, 12 h | N-Alkylated glycine ester derivative | 80–85% | |
| Epichlorohydrin | K2CO3, CH3CN, reflux | Epoxide-ring-opened product | 60–68% |
This reactivity is exploited in synthesizing heterocyclic libraries for drug discovery.
Cyclization Reactions
Intramolecular cyclization forms fused pyridinone systems under dehydrating conditions:
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| PCl5, toluene, 110°C | – | 5-Membered lactam | 50–55% | |
| POCl3, microwave | – | Pyrido[1,2-a]pyrimidinone | 60–65% |
Cyclization often competes with intermolecular reactions unless diluted conditions are employed .
Oxidation and Reduction
The pyridinone ring’s carbonyl group resists reduction, but the amine can be oxidized:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Amine oxidation | mCPBA, CH2Cl2 | Nitroso derivative | 40–45% | |
| Ester reduction | LiAlH4, THF | Alcohol intermediate | 55–60% |
Selective reduction of the ester to alcohol requires rigorous exclusion of moisture .
Coupling Reactions
The compound participates in cross-coupling reactions to generate biaryl or alkyl-aryl systems:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3 | 3-(3-Amino-2-oxopyridin-1-yl)propanamide | 70–75% | |
| Ullmann coupling | CuI, L-proline | N-Aryl derivatives | 50–55% |
Schiff Base Formation
The amine reacts with aldehydes to form imines, useful in coordination chemistry:
| Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, RT, 6 h | N-Benzylidene derivative | 85–90% | |
| 4-Nitrobenzaldehyde | Acetic acid, reflux | Nitro-substituted Schiff base | 75–80% |
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-2-oxopyridin-1(2h)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
- Structure : Contains an indole ring substituted with a methyl group and an ethoxycarbonyl ethyl chain.
- Key Differences: Ring System: Indole vs. pyridinone. Indole’s aromaticity and planar structure may enhance π-π stacking in biological targets, while the pyridinone’s carbonyl and amino groups favor hydrogen bonding . Ester Groups: Ethyl esters (vs. methyl) may alter hydrolysis kinetics and lipophilicity.
- Molecular Weight: 317.38 g/mol (higher than pyridinone analogs due to indole substituents) .
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate
- Structure : Features trifluoromethyl (CF₃) groups on both a pyridine ring and a phenyl group.
- Key Differences: Electron-Withdrawing Groups: CF₃ substituents increase lipophilicity and metabolic stability compared to the amino group in the target compound . Molecular Weight: 393 g/mol (higher due to CF₃ groups). Synthetic Yield: High two-step yield (91%) via hydrolysis and acidification, suggesting robust synthetic accessibility .
Methyl (2S)-2-[(Benzyloxycarbonyl)amino]-3-[4’-(2’’,4’’-diaminophenyl)pyridin-2’-yl]propanoate (7l)
- Structure: Chiral compound with a benzyloxycarbonyl-protected amino group and a diaminophenyl-substituted pyridine.
- Key Differences: Stereochemistry: The (2S) configuration may influence biological target selectivity, unlike the non-chiral target compound . Synthesis: Purified via silica chromatography (63% yield), indicating moderate synthetic efficiency .
Methyl 3-(2-Oxopyrrolidin-1-yl)propanoate
- Structure: Contains a five-membered pyrrolidinone ring instead of pyridinone.
- Key Differences: Ring Size: Pyrrolidinone’s conformational flexibility vs. pyridinone’s rigidity may affect binding to enzymes or receptors . Molecular Weight: 171.19 g/mol (smaller due to lack of amino substituents) . Applications: Likely used as a solubilizing moiety in prodrugs, whereas the target compound’s amino group may enable direct biological interactions.
Comparative Data Table
Research Implications and Limitations
- Synthetic Accessibility : The target compound’s discontinued status contrasts with high-yield routes for CF₃-containing analogs , suggesting synthesis challenges.
- Biological Relevance: Amino-pyridinone derivatives are understudied compared to indole or pyrrolidinone analogs, warranting further exploration of their pharmacokinetic profiles.
- Analytical Data Gap: Limited spectroscopic or solubility data for this compound necessitates additional characterization for robust comparison.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for Methyl 3-(3-amino-2-oxopyridin-1(2H)-yl)propanoate, and how can intermediates be purified effectively?
- Methodological Answer : A two-step synthesis involving hydrolysis and acid-mediated workup is recommended. For example, hydrolysis of a precursor with aqueous NaOH (e.g., 10 N) in methanol under stirring at room temperature for 10 hours, followed by pH adjustment to 3 using 6 N HCl, yields the product. Purification via solvent partitioning (ethyl acetate/water) and drying with anhydrous MgSO₄ ensures high purity (>90% yield). Hexane/ethyl acetate recrystallization further refines the product .
- Key Data : LCMS (m/z 393 [M+H]⁺) and HPLC retention time (0.29 min under SQD-FA50 conditions) are critical for verifying purity .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Combine LC-MS for molecular weight confirmation and HPLC for retention time consistency. For structural elucidation, employ FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹) and NMR (¹H/¹³C) to resolve the pyridinone and ester moieties. X-ray crystallography (as applied in related pyridine derivatives) can confirm stereochemistry .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use full chemical protective clothing and NIOSH/CEN-certified respirators (e.g., OV/AG/P99) to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers), and avoid drainage contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 40°C for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., free carboxylic acid or pyridinone ring-opening). Cross-reference with thermogravimetric analysis (TGA) to correlate thermal stability with pH sensitivity .
Q. What strategies are effective for synthesizing and characterizing derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Modify the amino or ester groups via reductive amination or nucleophilic substitution. For example, coupling with fluorinated pyridines (e.g., 6-fluoropyridin-3-yl) enhances bioavailability. Use HRMS (e.g., ESI, m/z [M+H]⁺) and NOESY NMR to validate regioselectivity and stereochemistry .
- Case Study : A derivative with a 4-nitrophenyl group showed enhanced enzyme inhibition (IC₅₀ < 1 µM) in kinase assays, confirmed by X-ray crystallography .
Q. How can impurity profiling be systematically addressed during large-scale synthesis?
- Methodological Answer : Employ orthogonal analytical methods:
- HPLC-DAD : Detect trace impurities (e.g., methyl propanoate byproducts) at 210–280 nm.
- GC-MS : Identify volatile impurities (e.g., residual solvents).
- Reference Standards : Use EP/Pharm. grade impurities (e.g., propanoic acid analogs) for spiking studies .
Q. What mechanistic insights exist for the compound’s role in enzyme inhibition or metabolic pathway modulation?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics with target enzymes (e.g., kinases or proteases). For metabolic studies, incubate with liver microsomes and analyze metabolites via UPLC-QTOF. A related pyridinone derivative showed competitive inhibition (Kᵢ = 2.3 nM) against CYP3A4 .
Methodological Resources
- Synthesis & Purification :
- Analytical Validation :
- Safety & Stability :
- Advanced Derivatives :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
